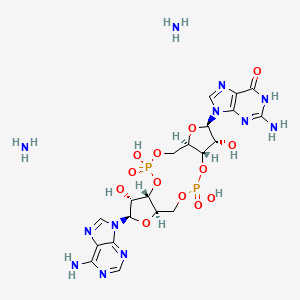
Lenalidomide-C5-amido-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-C5-amido-Boc is a derivative of Lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed as a Cereblon ligand, which is used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera) molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C5-amido-Boc involves multiple steps, starting from LenalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Lenalidomide-C5-amido-Boc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Lenalidomide-C5-amido-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
作用機序
Lenalidomide-C5-amido-Boc exerts its effects by binding to the Cereblon protein, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins, which are subsequently ubiquitinated and degraded by the proteasome. The degradation of these proteins can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and immune responses .
類似化合物との比較
Thalidomide: The parent compound from which Lenalidomide is derived.
Pomalidomide: Another derivative of Thalidomide with similar immunomodulatory properties.
CC-122, CC-220, CC-885: Novel thalidomide analogs designed for better clinical efficacy.
Uniqueness: Lenalidomide-C5-amido-Boc is unique due to its specific design as a Cereblon ligand, which allows it to be used in the formation of PROTAC molecules. This property makes it particularly valuable in research focused on targeted protein degradation .
特性
IUPAC Name |
tert-butyl N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-23(2,3)31-22(30)24-13-6-4-5-8-15-9-7-10-16-17(15)14-26(21(16)29)18-11-12-19(27)25-20(18)28/h7,9-10,18H,4-6,8,11-14H2,1-3H3,(H,24,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDNUGMKVBGPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B8210210.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B8210217.png)


![2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B8210241.png)

![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)
![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)
![(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8210274.png)
